molecular formula C19H16N2O2S B2707857 N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide CAS No. 941916-52-5

N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide

Cat. No.: B2707857
CAS No.: 941916-52-5
M. Wt: 336.41
InChI Key: JTLMPNZEXDWMHO-UHFFFAOYSA-N
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Description

“N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide” is a compound that incorporates a thiophene moiety . Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been recognized as potential biologically active compounds and have a variety of applications in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives . The Paal–Knorr reaction is another example, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Scientific Research Applications

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives, synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated high activity compared to standard drugs like procaine amide, lidocaine, diazepam, and buspirone, indicating their potential as effective therapeutic agents (Amr et al., 2010).

Synthesis of Thiazoles

An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles has been developed. This process involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. The resulting thiazoles, obtained from enamide precursors, introduce functionalities such as ester, N-substituted carboxamide, or peptide, which are crucial for further pharmaceutical development (Kumar et al., 2013).

Water-Soluble Poly(m-benzamide)s and Thermosensitivity

Research into water-soluble poly(m-benzamide)s synthesized from 3-aminobenzoic acid methyl esters has uncovered their unique thermosensitive properties in aqueous solutions. These polymers exhibit a lower critical solution temperature (LCST), and their phase separation can be tailored by adjusting the oligo(ethylene glycol) side chain length, molecular weight, and distribution. This versatility offers potential applications in biocompatible materials and drug delivery systems (Sugi et al., 2006).

Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives has been explored. These compounds, particularly when screened against Ehrlich Ascites Carcinoma (EAC) cells, have shown in vitro cytotoxic activity, suggesting their potential as chemotherapeutic agents (Hassan et al., 2014).

Future Directions

The future directions for the research and development of “N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be conducted to investigate their safety and hazards, as well as their potential applications in medicinal chemistry .

Properties

IUPAC Name

N-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-20-18(23)16-11-12-24-19(16)21-17(22)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLMPNZEXDWMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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